molecular formula C20H20ClN3O3S B11235321 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11235321
M. Wt: 417.9 g/mol
InChI Key: TYDHQEOEUUFXDW-UHFFFAOYSA-N
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Description

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of imidazole, chlorophenyl, and dimethoxyphenyl groups

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-26-15-7-8-17(18(11-15)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25)

InChI Key

TYDHQEOEUUFXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the reaction of 2-chlorobenzyl chloride with imidazole to form 1-(2-chlorobenzyl)-1H-imidazole. This intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-1H-imidazole: Shares the imidazole and chlorobenzyl groups.

    2,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group.

    Benzimidazole derivatives: Structurally related and often used in similar applications.

Uniqueness

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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